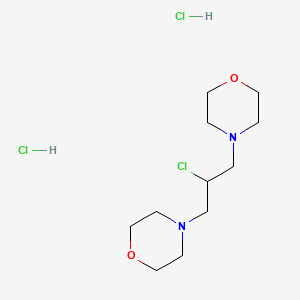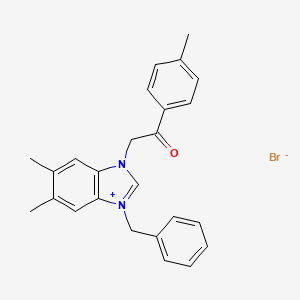![molecular formula C9H12O2 B11944219 4-Methylbicyclo[2.2.2]octane-2,6-dione CAS No. 119986-98-0](/img/structure/B11944219.png)
4-Methylbicyclo[2.2.2]octane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbicyclo[2.2.2]octane-2,6-dione is a unique organic compound with the molecular formula C9H12O2. It is part of the bicyclo[2.2.2]octane family, characterized by its rigid and strain-free bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-2,6-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclo[2.2.2]octane core. Subsequent functionalization steps, such as oxidation and methylation, yield the desired compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Methylbicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
4-Methylbicyclo[2.2.2]octane-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a scaffold for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-2,6-dione: Lacks the methyl group at the 4-position.
2-Methylbicyclo[2.2.2]octane: Differs in the position of the methyl group.
Bicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of diketone
Uniqueness: 4-Methylbicyclo[2.2.2]octane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
119986-98-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3 |
InChI Key |
MDSIHOJODTWKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(=O)C1)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


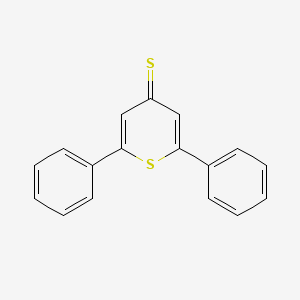
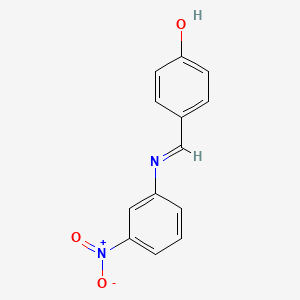
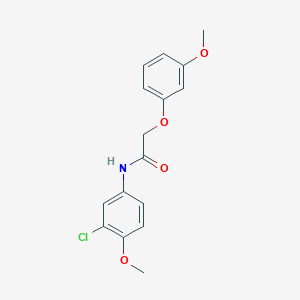
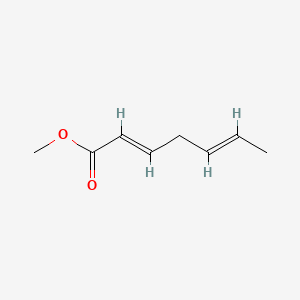
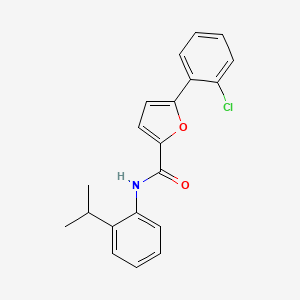
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
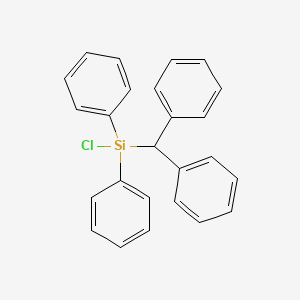


![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
